molecular formula C11H18N2S2 B14324411 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine CAS No. 104983-87-1

2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine

Katalognummer: B14324411
CAS-Nummer: 104983-87-1
Molekulargewicht: 242.4 g/mol
InChI-Schlüssel: LHWGFRUKQSKXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes ethylsulfanyl groups and a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-methylbenzene-1,3-diamine with ethyl mercaptan in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Compounds with different substituents replacing the ethylsulfanyl groups.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Bis(ethylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring.

    2,5-Bis(trifluoromethyl)thiophene: Contains trifluoromethyl groups instead of ethylsulfanyl groups.

    Bis(benzimidazole) Complexes: Contains benzimidazole rings and exhibits different biological activities.

Uniqueness

2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl groups and a benzene ring, which confer specific chemical properties and reactivity

Eigenschaften

CAS-Nummer

104983-87-1

Molekularformel

C11H18N2S2

Molekulargewicht

242.4 g/mol

IUPAC-Name

2,5-bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2S2/c1-4-14-9-6-8(12)11(15-5-2)10(13)7(9)3/h6H,4-5,12-13H2,1-3H3

InChI-Schlüssel

LHWGFRUKQSKXMI-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=C(C(=C(C(=C1)N)SCC)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.